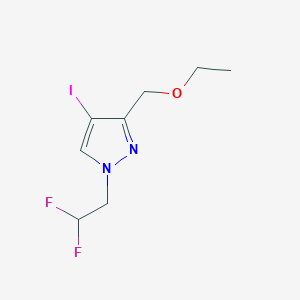

![molecular formula C16H10BrClN2OS B2838070 N-[4-(4-溴苯基)-1,3-噻唑-2-基]-4-氯苯甲酰胺 CAS No. 309944-83-0](/img/structure/B2838070.png)

N-[4-(4-溴苯基)-1,3-噻唑-2-基]-4-氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

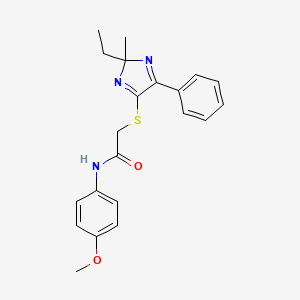

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide is a compound that has been synthesized and studied for its potential antimicrobial and antiproliferative activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

Synthesis Analysis

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide derivatives involves several steps, including the use of various reagents and reaction conditions . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .Molecular Structure Analysis

The molecular structure of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide derivatives was confirmed by their physicochemical properties and spectroanalytical data . Molecular docking studies were carried out to study the binding mode of active compounds with receptor .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide derivatives were analyzed and confirmed by their physicochemical properties and spectroanalytical data .Physical And Chemical Properties Analysis

The physical and chemical properties of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide derivatives were confirmed by their physicochemical properties and spectroanalytical data .科学研究应用

合成与生物学评估

衍生物合成与表征

研究重点在于合成与 N-[4-(4-溴苯基)-1,3-噻唑-2-基]-4-氯苯甲酰胺类似结构的衍生物,探索其潜在的抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性。例如,Küçükgüzel 等人(2013 年)的一项研究合成了一系列新型衍生物,评估了它们的生物活性,并证明某些化合物表现出显着的抗炎和镇痛活性,而不会造成组织损伤,表明具有治疗开发潜力 (Ş. Küçükgüzel 等,2013)。

抗菌和抗真菌应用

各种研究合成了噻唑衍生物并评估了其抗菌和抗真菌功效。例如,Uwabagira 等人(2018 年)的工作合成了 N-(3-氯-2-甲基苯基)-4-(4-氟苯基)-1,3-噻唑-2-胺,展示了对特定细菌菌株的体外抗菌活性,突出了此类化合物的抗菌潜力 (Nadine Uwabagira 等,2018)。

抗癌研究

对噻唑衍生物的抗癌特性的探索一直是重要的兴趣领域。Gomha 等人(2016 年)合成了新的双吡唑基噻唑,并引入了噻吩部分,评估了它们对肝细胞癌细胞系的抗肿瘤活性。这项研究发现,某些化合物表现出有希望的活性,表明这些衍生物在抗癌研究中的潜力 (S. M. Gomha 等,2016)。

未来方向

作用机制

Target of Action

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide, also known as N-(4-(4-bromophenyl)thiazol-2-yl)-4-chlorobenzamide, has been studied for its pharmacological activities against various targets. The compound has shown promising antimicrobial and antiproliferative activities . The primary targets of this compound are bacterial (Gram positive and Gram negative) and fungal species, as well as oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

The mode of action of this compound involves interaction with its targets leading to changes in their function. The compound exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the case of cancer cells, the compound interacts with the oestrogen receptor, leading to changes in the cell’s function .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in bacterial lipid biosynthesis and oestrogen receptor signaling in cancer cells . The downstream effects of these interactions can lead to the death of the bacterial or cancer cells .

Pharmacokinetics

The lipophilic character of the compound, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

The result of the compound’s action is the inhibition of growth or death of the targeted bacterial and fungal species, as well as the inhibition of growth or death of oestrogen receptor positive human breast adenocarcinoma cancer cells .

属性

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrClN2OS/c17-12-5-1-10(2-6-12)14-9-22-16(19-14)20-15(21)11-3-7-13(18)8-4-11/h1-9H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNSXOPXHSVWFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/no-structure.png)

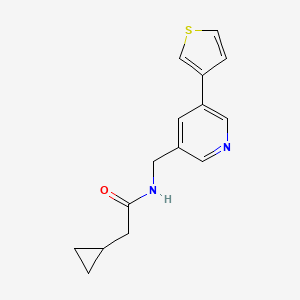

![ethyl 2-(2-(2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2837990.png)

![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2837992.png)

![1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B2837995.png)

![1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2838001.png)

![Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2838004.png)

![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)

![N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2838007.png)